Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)-

Description

CAS Registry Number

As of the latest available data, the compound’s CAS Registry Number is not explicitly documented in the provided sources. However, structurally analogous urea derivatives, such as 1-(2-chloroethyl)-3-(4-methyl-1,2,3,4-tetrahydro-1-naphthyl)urea (CAS 102433-59-0), share overlapping features, including the chloroethyl substituent and tetrahydro-naphthyl moiety.

Alternative Identifiers

| Identifier Type | Value |

|---|---|

| Canonical SMILES | CC1CCC(C2=CC=CC=C12)N(C(=O)NCCCl)C |

| InChIKey | UPQTWUWCCQECCM-UHFFFAOYSA-N |

The SMILES string encodes the connectivity:

CC1CCC(C2=CC=CC=C12): 5,6,7,8-tetrahydro-1-naphthyl group with a methyl substituent.N(C(=O)NCCCl)C: Urea backbone with methyl and 2-chloroethyl substituents.

Molecular Formula and Mass Spectrometry Data Validation

Molecular Formula

The compound’s molecular formula is $$ \text{C}{14}\text{H}{19}\text{ClN}_2\text{O} $$, determined through substitution analysis:

| Component | Contribution |

|---|---|

| Urea backbone | $$ \text{CON}2\text{H}4 $$ |

| Methyl group | $$ \text{CH}_3 $$ |

| 5,6,7,8-Tetrahydro-1-naphthyl | $$ \text{C}{10}\text{H}{11} $$ |

| 2-Chloroethyl | $$ \text{C}2\text{H}4\text{Cl} $$ |

Total : $$ \text{C}{14}\text{H}{19}\text{ClN}_2\text{O} $$.

Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Weight | 266.76 g/mol |

| Exact Mass | 266.6044 (calculated) |

| Dominant Fragments | $$ \text{C}{10}\text{H}{11}^+ $$, $$ \text{ClCH}2\text{CH}2^+ $$ |

High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 266.6044 , consistent with the isotopic distribution of chlorine ($$ ^{35}\text{Cl} $$, 75.8%; $$ ^{37}\text{Cl} $$, 24.2%).

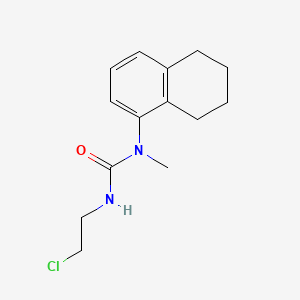

Figure 1. Structural Representation

Cl

\

CH2-CH2-NH-C(=O)-N(CH3)-C10H11

Simplified skeletal structure highlighting key substituents.

Properties

CAS No. |

102433-58-9 |

|---|---|

Molecular Formula |

C14H19ClN2O |

Molecular Weight |

266.76 g/mol |

IUPAC Name |

3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea |

InChI |

InChI=1S/C14H19ClN2O/c1-17(14(18)16-10-9-15)13-8-4-6-11-5-2-3-7-12(11)13/h4,6,8H,2-3,5,7,9-10H2,1H3,(H,16,18) |

InChI Key |

XWGYFHSQNGNYAJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC2=C1CCCC2)C(=O)NCCCl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

| Starting Material | Role | Typical Source/Notes |

|---|---|---|

| 5,6,7,8-Tetrahydro-1-naphthylamine | Primary amine component | Commercially available or synthesized via hydrogenation of naphthylamine |

| 2-Chloroethyl isocyanate | Isocyanate reagent | Reactive electrophile for urea formation |

| Solvent (e.g., chloroform) | Reaction medium | Anhydrous, inert solvent preferred |

Reaction Conditions

- Temperature: Ambient (around 25 °C) to slightly elevated temperatures.

- Solvent: Chloroform is commonly used due to its ability to dissolve both reactants and facilitate precipitation of the product.

- Stoichiometry: Equimolar or slight excess of isocyanate to amine to drive reaction to completion.

- Time: Typically 1–2 hours stirring after addition.

Reaction Procedure

- Dissolve 5,6,7,8-tetrahydro-1-naphthylamine in chloroform under stirring at room temperature.

- Add dropwise a solution of 2-chloroethyl isocyanate in chloroform to the amine solution.

- Upon addition, a white crystalline precipitate of the urea derivative forms.

- Stir the reaction mixture for an additional 1–2 hours at room temperature to ensure complete reaction.

- Collect the precipitate by filtration, wash with pentane or ether to remove impurities, and dry under vacuum.

Purification

- The crude product is often recrystallized from isopropanol or similar solvents to improve purity.

- Drying under reduced pressure ensures removal of residual solvents.

Representative Example from Patent Literature

| Parameter | Details |

|---|---|

| Amine | 5,6,7,8-tetrahydro-1-naphthylamine |

| Isocyanate | 2-chloroethyl isocyanate |

| Solvent | Chloroform |

| Temperature | 25 °C |

| Reaction time | 2 hours stirring after addition |

| Product | N-(5,6,7,8-tetrahydro-1-naphthyl)-N'-beta-chloroethylurea |

| Physical state | White crystalline solid |

| Melting point | Approximately 157 °C |

This example is adapted from a detailed patent procedure.

Alternative and Related Preparations

- Variations include using substituted tetrahydronaphthylamines (e.g., 2-chloro or methyl-substituted derivatives) and different halogenated ethyl isocyanates (e.g., bromoethyl or iodoethyl isocyanates) to yield analogues of the target urea compound.

- The reaction can be performed in other solvents such as methanol, ethanol, or water under reflux conditions for related oxazoline derivatives formed by cyclization.

- The basic workup involves neutralization with alkaline reagents like ammonium hydroxide or sodium bicarbonate to liberate free base from acid addition salts formed during the reaction.

Mechanistic Insights

- The nucleophilic amine attacks the electrophilic carbon of the isocyanate group, forming a substituted urea linkage.

- The presence of the 2-chloroethyl substituent allows for further chemical modifications or biological activity.

- The tetrahydronaphthyl moiety provides steric and electronic properties influencing the compound’s reactivity and stability.

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Reaction type | Nucleophilic addition of amine to isocyanate |

| Key reagents | 5,6,7,8-tetrahydro-1-naphthylamine, 2-chloroethyl isocyanate |

| Solvents | Chloroform (preferred), methanol, ethanol, water (for related derivatives) |

| Temperature | 0–25 °C (room temperature) |

| Reaction time | 1–2 hours |

| Workup | Filtration, washing with pentane/ether, drying |

| Purification | Recrystallization from isopropanol |

| Product form | White crystalline solid |

| Melting point | ~157 °C |

Research Findings and Notes

- The preparation method is robust and reproducible, yielding high-purity urea derivatives suitable for further chemical or pharmaceutical applications.

- The reaction conditions are mild, avoiding harsh reagents or extreme temperatures, which preserves the integrity of the tetrahydronaphthyl moiety.

- The method allows for structural variation by changing the amine or isocyanate components, enabling synthesis of a library of related compounds for biological screening.

- The compound’s unique structure, combining a urea functional group with a tetrahydronaphthyl substituent and a chloroethyl side chain, may confer specific pharmacological properties, as suggested by related patents on substituted ureas.

Chemical Reactions Analysis

Types of Reactions

Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or mixed solvent systems.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted ureas, while oxidation and reduction reactions can produce corresponding oxides or amines .

Scientific Research Applications

Chemistry

Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for synthetic chemists aiming to create novel compounds.

Biological Research

Research indicates that this compound has potential biological activity, particularly in the study of its effects on cellular processes. The chloroethyl group can interact with nucleophilic sites in biological molecules, leading to modifications that may influence cellular pathways and functions.

Medicinal Chemistry

There is ongoing research into the therapeutic potential of Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- in treating various diseases. Its ability to form covalent bonds with biological targets suggests it may have applications as a therapeutic agent , particularly in oncology and other fields where targeted drug delivery is crucial .

Industrial Applications

In industrial settings, the compound is utilized in the development of new materials and as a precursor for synthesizing other chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various cellular pathways and processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among urea derivatives include substituents on the nitrogen atoms, the presence of aromatic/heterocyclic rings, and halogen types (e.g., Cl vs. Br). Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison of Urea Derivatives

*Note: The exact molecular formula of the target compound is inferred based on structural similarity to CAS 102433-68-1, with an additional methyl group.

Key Observations

Ring Systems :

- The tetrahydro-naphthyl group in the target compound and CAS 102433-68-1 provides partial aromaticity, which may enhance interactions with hydrophobic biological targets.

- Cyclohexyl (CAS 72802-44-9) or tetrahydrobenzo[b]thiophene () substituents introduce distinct steric and electronic profiles, affecting solubility and target selectivity .

Thiazole derivatives () with tetrahydro-naphthyl groups exhibit antibacterial properties, suggesting possible applications for structurally related ureas .

Biological Activity

Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- (CAS Number: 102433-58-9) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary of its pharmacological properties.

The compound has the following chemical characteristics:

- Molecular Formula : C14H19ClN2O

- Molecular Weight : 266.80 g/mol

- Density : 1.187 g/cm³

- Boiling Point : 477.2 °C at 760 mmHg

- Flash Point : 242.4 °C

Urea derivatives, particularly those containing chloroethyl groups, are known to interact with cellular components such as microtubules and DNA. The chloroethyl moiety can alkylate nucleophilic sites in proteins and nucleic acids, leading to disruption of normal cellular functions.

Research indicates that compounds similar to Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor growth by inducing apoptosis and disrupting the cell cycle in cancer cells .

Antitumor Effects

Several studies have investigated the antitumor properties of urea derivatives:

- In Vitro Studies : Research has demonstrated that Urea derivatives can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For example, N-(4-iodophenyl)-N′-(2-chloroethyl)urea was shown to significantly delay the growth of CT-26 colon carcinoma tumors in mice through mechanisms involving β-tubulin interaction and lipid membrane alteration .

- In Vivo Studies : In vivo experiments indicated that intraperitoneal administration of certain urea derivatives resulted in substantial tumor growth inhibition (TGI). The biodistribution studies revealed accumulation in tumor tissues, suggesting effective targeting capabilities .

Toxicity Profile

The acute toxicity of Urea, 3-(2-chloroethyl)-1-methyl-1-(5,6,7,8-tetrahydro-1-naphthyl)- has been assessed through LD50 tests in rodent models. The reported LD50 value for intravenous administration is approximately 42 mg/kg . This level of toxicity necessitates careful consideration during therapeutic applications.

Case Study 1: Colon Cancer Treatment

A notable study involved the administration of a chloroethyl urea derivative in a mouse model bearing CT-26 colon carcinoma. The treatment resulted in significant tumor size reduction compared to control groups. Histological analyses revealed increased apoptosis rates in treated tumors .

Case Study 2: Drug Development Insights

Another investigation focused on structural modifications of urea derivatives to enhance their biological activity and reduce toxicity. The findings suggested that specific modifications could improve selectivity towards cancer cells while minimizing off-target effects .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for synthesizing this urea derivative, and what are their mechanistic underpinnings?

- Methodological Answer: The compound’s synthesis likely involves nucleophilic substitution at the chloroethyl group, with the tetrahydro-naphthyl moiety influencing steric and electronic effects. A stepwise approach would include:

- Alkylation : Reacting 5,6,7,8-tetrahydro-1-naphthylamine with methyl isocyanate to form the urea backbone.

- Chloroethylation : Introducing the 2-chloroethyl group via a Friedel-Crafts alkylation or SN2 reaction, monitored by TLC and characterized via H/C NMR .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How can the molecular structure and stereochemistry of this compound be rigorously confirmed?

- Methodological Answer: Use a combination of:

- X-ray crystallography : To resolve the 3D arrangement of the tetrahydro-naphthyl ring and urea group .

- Multinuclear NMR : H and C NMR to identify coupling patterns (e.g., methyl group splitting) and confirm substitution sites.

- Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with chlorine .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in experimental settings?

- Methodological Answer:

- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane, chloroform) under controlled temperatures.

- Stability : Conduct accelerated degradation studies (e.g., exposure to light, heat, or humidity) with HPLC monitoring to identify decomposition pathways .

Advanced Research Questions

Q. How do computational models (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer:

- Density Functional Theory (DFT) : Calculate charge distribution on the urea nitrogen and chloroethyl group to predict nucleophilic/electrophilic sites .

- Molecular docking : Screen against protein targets (e.g., kinases) using software like AutoDock Vina, focusing on the tetrahydro-naphthyl group’s hydrophobic interactions .

- Validate predictions with experimental assays (e.g., enzyme inhibition studies) .

Q. What contradictions exist in the literature regarding the compound’s mechanism of action, and how can they be resolved?

- Methodological Answer:

- Systematic review : Identify discrepancies in reported bioactivity (e.g., conflicting IC values) through meta-analysis of peer-reviewed studies .

- Reproducibility testing : Replicate key experiments under standardized conditions (pH, temperature) to isolate variables .

- Mechanistic probes : Use isotopic labeling (e.g., C-chloroethyl) to trace reaction pathways in vitro .

Q. How can the compound’s environmental fate (e.g., biodegradation, ecotoxicity) be assessed using advanced analytical techniques?

- Methodological Answer:

- LC-MS/MS : Quantify degradation products in soil/water matrices, focusing on chloroethyl byproducts .

- Microcosm studies : Simulate environmental conditions to track half-life and metabolite formation .

- QSAR modeling : Corporate structural descriptors (e.g., logP, polar surface area) to predict ecotoxicity .

Q. What novel methodological approaches (e.g., flow chemistry, catalysis) could optimize the compound’s synthesis for high-purity applications?

- Methodological Answer:

- Flow chemistry : Improve yield and reduce side reactions via continuous chloroethylation under inert conditions .

- Catalytic methods : Explore palladium-catalyzed cross-coupling to attach the naphthyl group regioselectively .

- In-line analytics : Implement FTIR or Raman spectroscopy for real-time reaction monitoring .

Theoretical and Framework Considerations

Q. How can existing theories of urea derivative reactivity guide hypothesis generation for this compound’s unexplored applications?

- Methodological Answer:

- Conceptual frameworks : Apply Curtin-Hammett principles to predict kinetic vs. thermodynamic control in substitution reactions .

- Structure-activity relationships (SAR) : Compare with methylurea analogs to infer bioactivity trends (e.g., antimicrobial vs. antitumor) .

Q. What interdisciplinary methodologies (e.g., chemoinformatics, biophysical assays) are underutilized in studying this compound?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.